(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2R)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O2/c1-20-10(5-6-11(20)21)13(22)19-7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,22)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEMSIVBBUBXMZ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide, with the CAS number 1001390-06-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer potential and antimicrobial activity, supported by recent research findings.
The molecular formula of the compound is C14H14ClF3N2O2, and it has a molar mass of 334.73 g/mol. The structure features a pyrrolidine ring and a chlorinated trifluoromethyl phenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClF3N2O2 |
| Molar Mass | 334.73 g/mol |
| Purity | ≥ 97% |
| CAS Number | 1001390-06-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the oxopyrrolidine class. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine have shown significant cytotoxic effects against A549 human lung cancer cells. The incorporation of specific substituents has been linked to enhanced anticancer activity.
- Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives reduced A549 cell viability significantly compared to untreated controls. For instance, one derivative reduced cell viability to 21.2%, indicating strong anticancer properties (p < 0.0001) .
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve apoptosis induction and disruption of cell cycle progression, similar to known chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against Gram-positive bacteria and drug-resistant fungi.
- Screening Against Pathogens : Compounds were screened against various multidrug-resistant bacterial strains using broth microdilution techniques. However, initial findings indicated limited antibacterial and antifungal activity for some derivatives (MIC > 128 µg/mL) .
- Future Directions : Despite the limited activity observed in preliminary screenings, further structural modifications could enhance efficacy against resistant strains, warranting additional research into this area .
Case Studies
A notable study assessed the anticancer effects of several oxopyrrolidine derivatives in A549 cells:
- Compound Variants : Variants with different substitutions were tested for cytotoxicity:
- Control (Cisplatin) : Reduced viability to 19.7%.
- Oxopyrrolidine Derivative (with 3,5-dichloro substitution) : Reduced viability to 24.5% (p < 0.0001), demonstrating significant potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Insights
Core Heterocycle Variations: The 5-oxopyrrolidine core in the target compound (vs. Pyrrolidine’s saturated ring may enhance solubility compared to aromatic heterocycles .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 2-Cl and 3-CF₃ groups on the benzyl moiety in the target compound create a strong electron-deficient aromatic system, which may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors) . In contrast, the 4-fluorophenyl substituent in is less sterically hindered, possibly improving membrane permeability.
- Fluorine Content : The trifluoromethyl group (CF₃) in the target compound and CAS 338977-82-5 contributes to metabolic stability and lipophilicity. However, excessive fluorine (e.g., in the 2,4-difluorophenyl group of ) may reduce solubility.
The pyridine core in may confer rigidity, affecting binding pocket compatibility compared to the flexible pyrrolidine.
Q & A
Basic Research Questions
Q. What are the critical structural features of this compound that influence its bioactivity, and how can these be methodologically validated?
- Key Features : The (2R)-stereochemistry, chloro-trifluoromethylphenyl group, and 5-oxopyrrolidine carboxamide backbone are critical. The trifluoromethyl group enhances metabolic stability, while the chloro substituent influences target binding .
- Validation Methods :
- NMR Spectroscopy : Confirm stereochemistry and substituent positions (e.g., H/C NMR for methyl and carbonyl groups) .
- X-ray Crystallography : Resolve absolute configuration (e.g., as in for analogous compounds) .
- Docking Studies : Compare binding modes of (2R) vs. (2S) enantiomers using software like AutoDock .
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?
- Synthetic Routes :
- Stepwise Amide Coupling : React (2R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid with 2-chloro-3-(trifluoromethyl)benzylamine using EDCI/HOBt .
- Chiral Resolution : Use chiral auxiliaries or enzymatic methods to isolate the (2R)-enantiomer .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .
- Catalysts : Lewis acids (e.g., ZnCl) may accelerate ring closure in pyrrolidine formation .
- Temperature Control : Maintain 0–5°C during coupling to minimize racemization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Experimental Design :
- Dose-Response Curves : Standardize assays (e.g., IC measurements) across cell lines .
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation kinetics, which may explain variability in in vivo efficacy .
- Data Analysis :
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent purity (≥99% vs. 95%) .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Q. What advanced techniques are critical for confirming stereochemical purity, particularly the (2R)-enantiomer?
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases of hexane/isopropanol (90:10) to achieve baseline separation .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) to confirm enantiomeric excess (>98%) .
- Isotopic Labeling : Synthesize C-labeled analogs to track stereochemical integrity via C NMR .
Q. What computational approaches predict the binding affinity of this compound to target proteins, and how can discrepancies between in silico and in vitro data be addressed?
- Modeling Workflow :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability (e.g., RMSD <2 Å) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in binding pockets .
- Addressing Discrepancies :
- Solvent Effects : Include explicit water molecules in simulations to account for solvation .
- Force Field Adjustments : Use OPLS-AA for trifluoromethyl group parameterization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different studies?
- Methodological Review :
- Solvent Systems : Compare results in DMSO vs. aqueous buffers (e.g., PBS) .
- Dynamic Light Scattering (DLS) : Assess aggregation states, which may falsely report low solubility .
- Standardization : Adopt the “shake-flask” method with HPLC quantification for consistency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
